![molecular formula C7H11F2N B11926670 Rac-(3ar,6as)-4,4-difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B11926670.png)
Rac-(3ar,6as)-4,4-difluorooctahydrocyclopenta[c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(3ar,6as)-4,4-difluorooctahydrocyclopenta[c]pyrrole is a synthetic compound belonging to the class of cyclopenta[c]pyrroles This compound is characterized by the presence of two fluorine atoms at the 4th position and a unique octahydrocyclopenta structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(3ar,6as)-4,4-difluorooctahydrocyclopenta[c]pyrrole typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the cyclopenta[c]pyrrole core.
Fluorination: Introduction of fluorine atoms at the 4th position is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydrogenation: The final step involves hydrogenation to saturate the cyclopenta ring, resulting in the octahydro structure.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Rac-(3ar,6as)-4,4-difluorooctahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Rac-(3ar,6as)-4,4-difluorooctahydrocyclopenta[c]pyrrole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of Rac-(3ar,6as)-4,4-difluorooctahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Rac-(3ar,6as)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
- Rac-(3ar,6as)-2-benzyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole
- Rac-(3ar,6as)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Uniqueness
Rac-(3ar,6as)-4,4-difluorooctahydrocyclopenta[c]pyrrole is unique due to the presence of fluorine atoms, which significantly alter its chemical and biological properties compared to its non-fluorinated analogs. The fluorine atoms enhance its stability, lipophilicity, and binding affinity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C7H11F2N |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(3aS,6aR)-4,4-difluoro-2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
InChI |
InChI=1S/C7H11F2N/c8-7(9)2-1-5-3-10-4-6(5)7/h5-6,10H,1-4H2/t5-,6+/m0/s1 |
InChI Key |
AXWZHQLOPCLIMR-NTSWFWBYSA-N |
Isomeric SMILES |
C1CC([C@H]2[C@@H]1CNC2)(F)F |
Canonical SMILES |
C1CC(C2C1CNC2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



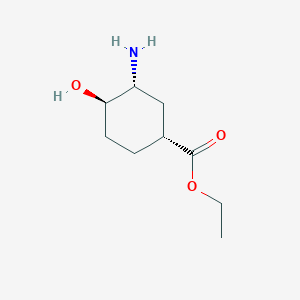
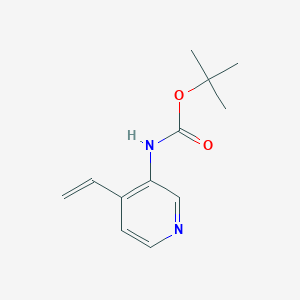
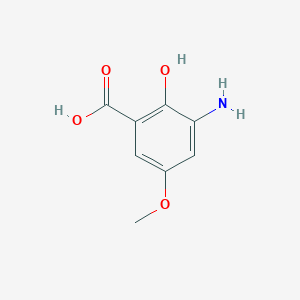

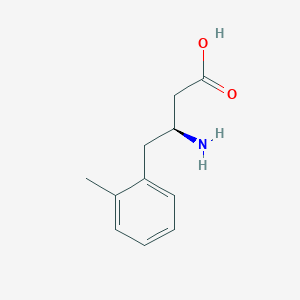
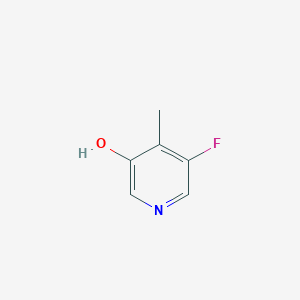





![2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]](/img/structure/B11926666.png)

